- The boron trifluoride-dinitrogen tetroxide complex as a nitrating agentJournal of the American Chemical Society, 1958, 80, 2987-91,
Cas no 943-15-7 (2-Nitro-4-cymene)
2-Nitro-4-cymene structure
2-Nitro-4-cymene Properties
Names and Identifiers
-
- 4-Isopropyl-1-methyl-2-nitrobenzene
- 2-Nitro-p-cymene
- 1-methyl-2-nitro-4-propan-2-ylbenzene
- 2-NITRO-4-CYMENE
- Benzene,1-methyl-4-(1-methylethyl)-2-nitro-
- 4-Isopropyl-2-nitrotoluene
- 5-Isopropyl-2-methyl-1-nitrobenzene
- NSC 9839
- p-Cymene, 2-nitro-
- Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-
- 2-Nitro-para-cymene
- 1-methyl-4-(methylethyl)-2-nitrobenzene
- NSC9839
- PubChem23880
- DRKFWQDBPGTSOO-UHFFFAOYSA-N
- Methyl-4-isopropyl-2-nitro-benzene
- SBB068819
- TD1120
- FCH1115019
- 4-Isopro
- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene (ACI)
- p-Cymene, 2-nitro- (6CI, 7CI, 8CI)
- 2-Methyl-5-isopropylnitrobenzene
- 1-methyl-2-nitro-4-(propan-2-yl)benzene
- 2-Nitro-p-cymene, technical grade, 90%
- AKOS003597244
- NSC-9839
- 943-15-7
- N0801
- AI3-08866
- EINECS 213-397-2
- UNII-AE93ZW3RQF
- SY106177
- 1-Methyl-4-(1-methylethyl)-2-nitrobenzene
- 4-Isopropyl-1-methyl-2-nitrobenzene #
- EN300-1179840
- CS-W017273
- MFCD00007176
- DB-057486
- NS00040385
- AS-11285
- SCHEMBL2436243
- DTXSID9061336
- AE93ZW3RQF
- +Expand
-
- MFCD00007176
- DRKFWQDBPGTSOO-UHFFFAOYSA-N
- 1S/C10H13NO2/c1-7(2)9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3
- [O-][N+](C1C(C)=CC=C(C(C)C)C=1)=O
Computed Properties
- 179.09500
- 0
- 2
- 1
- 179.095
- 13
- 186
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- nothing
- 0
- 45.8
Experimental Properties
- 3.54980
- 45.82000
- n20/D 1.528(lit.)
- 134°C/15mmHg(lit.)
- 1°C (estimate)
- Fahrenheit: >235.4 ° f
Celsius: >113 ° c - Almost insoluble (0.011 g/l) (25 º C),
- colorless liquid
- Not determined
- 1.07 g/mL at 25 °C(lit.)
2-Nitro-4-cymene Security Information
- GHS07
- 3
- 36/37/39-26
- R36/37/38
- Xn
- NONH for all modes of transport
- H319
- P264-P280-P305+P351+P338+P337+P313
- warning
- Store at room temperature
- 22
- Warning
2-Nitro-4-cymene Customs Data
- 2904209090
-
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Nitro-4-cymene Price
2-Nitro-4-cymene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic acid , Sulfuric acid , Nitric acid ; -15 °C; -15 °C; -15 °C → 0 °C; 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Water ; 1 h, cooled
1.2 Reagents: Water ; 1 h, cooled
Reference
- Bio-based hydrophobic epoxy-amine networks derived from renewable terpenoidsJournal of Applied Polymer Science, 2016, 133(45),,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
Reference
- "Ipso" Aromatic Nitration in the Gas PhaseJournal of Physical Chemistry, 1996, 100(11), 4424-9,
Synthetic Circuit 7
Reaction Conditions
Reference
- Nitration of aromatic hydrocarbons and ipso-nitrosodemetalation of arylmetal compounds in sodium nitrite-trifluoroacetic acidJournal of the Chemical Society, 1978, (9), 1076-9,
Synthetic Circuit 8
Reaction Conditions
Reference
- New examples in the use of graphite bisulfate and graphite nitrate in organic synthesisBulletin de la Societe Chimique de France, 1977, 499, 499-504,
Synthetic Circuit 9
Reaction Conditions
Reference
- Nitration of p-cymene. Exchange and rearomatization reactions of p-cymene adductsCanadian Journal of Chemistry, 1976, 54(3), 423-8,
Synthetic Circuit 10
Reaction Conditions
Reference
- Ipso nitration. II. Novel products and true positional selectivities in nitration of p-cymeneJournal of the American Chemical Society, 1974, 96(13), 4335-7,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
- Reactions of 4-methyl-1-(1'-methylethyl)-4-nitrocyclohexa-2,5-dien-1-yl acetates with nitrogen dioxide; towards a mechanism for the formation of polynitro cyclohexenyl esters on reaction of p-cymene with nitrogen dioxide in acetic anhydrideAustralian Journal of Chemistry, 1989, 42(12), 2225-42,
Synthetic Circuit 12
Reaction Conditions
Reference
- Aromatic substitution. XX. Intact and dealkylating nitration of propylated and butylated alkylbenzenes with nitronium tetrafluoroborateJournal of the American Chemical Society, 1964, (6), 1067-70,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
- The nitration of p-cymene with nitrogen dioxide in acetic anhydride: the isolation and x-ray structure determination of 6-methyl-3-(methylethyl)-t-5-nitrato-1,r-3,c-4,t-6-tetranitrocyclohexeneTetrahedron Letters, 1988, 29(16), 1999-2000,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Nitrogen dioxide Solvents: Acetic anhydride
Reference
- The nitration of p-cymene with nitrogen dioxide in acetic anhydrideAustralian Journal of Chemistry, 1989, 42(12), 2143-60,
2-Nitro-4-cymene Raw materials
2-Nitro-4-cymene Preparation Products
- (118297-28-2)
- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,5,6-trinitro-, nitrate (ester), (1α,2α,5β,6β)- (127368-10-9)
- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3α,6β)- (127368-12-1)
- 3-Cyclohexen-1-ol, 2-methyl-5-(1-methylethyl)-2,3,5,6-tetranitro-, nitrate (ester), (1α,2α,5α,6β)- (127420-18-2)
- 4-Cyclohexene-1,3-diol, 2-methyl-5-(1-methylethyl)-2,6-dinitro-, 1-nitrate, (1α,2α,3β,6β)- (127420-20-6)
- (35480-94-5)
- 2-Nitro-4-cymene (943-15-7)
2-Nitro-4-cymene Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:943-15-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:943-15-7)
TANG SI LEI
15026964105
2881489226@qq.com
2-Nitro-4-cymene Related Literature
-
1. 230. Volume effects of alkyl groups in aromatic compounds. Part II. Influence of a group CR1R2Alk on vicinal substitutionR. J. W. Le Fèvre J. Chem. Soc. 1933 980
-
2. Editorial report on nomenclature, 1952
-
Frederic Favier,Jean Louis Pascal Analyst 1991 116 479
-
4. Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylationAjay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin,Robert G. Coombes,Panicos Hadjigeorgiou J. Chem. Soc. Perkin Trans. 2 1980 1606
-
Salvador Alegret,Antonio Florido Analyst 1991 116 473
-
E. P. Diamandis,C. E. Efstathiou,T. P. Hadjiioannou Analyst 1980 105 1203
-
Adélio A. S. C. Machado Analyst 1994 119 2263
-
Tatsuhiro Okada,Kazuhisa Hiratani,Hideki Sugihara Analyst 1987 112 587
-
Robert H. Pickard,R. Robinson,J. Kenner Annu. Rep. Prog. Chem. 1921 18 60
943-15-7 (2-Nitro-4-cymene) Related Products
- 89-58-7(1,4-Dimethyl-2-nitrobenzene)
- 6526-72-3(1-Isopropyl-2-nitrobenzene)
- 3460-29-5(2,5-Dimethyl-4-nitroaniline)
- 611-05-2(3-Methyl-4-nitroaniline)
- 81-15-2(5-tert-butyl-2,4,6-trinitro-m-xylene)
- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)
- 163704-72-1(2,6-Diisopropyl-4-nitroaniline)
- 1886-57-3(Benzene,1-(1,1-dimethylethyl)-2-nitro-)
- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)
- 34761-82-5(Benzenamine,3,5-dimethyl-4-nitro-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:943-15-7)2-Nitro-4-cymene
99%
100g
413.0